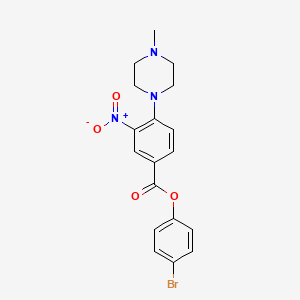
(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Overview
Description
(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a synthetic organic compound that features a bromophenyl group, a methylpiperazine moiety, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves a multi-step process. One common route includes the following steps:
Nitration: The starting material, 4-bromobenzoic acid, undergoes nitration to introduce a nitro group, forming 4-bromo-3-nitrobenzoic acid.
Esterification: The 4-bromo-3-nitrobenzoic acid is then esterified with an alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid to form the corresponding methyl ester.
Amidation: The methyl ester is reacted with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-(4-methylpiperazin-1-yl)-3-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid and the corresponding alcohol.
Scientific Research Applications
(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound’s derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of (4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific receptors or enzymes, modulating their activity. For example, compounds with similar structures have been shown to inhibit enzymes like monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazine: Shares the bromophenyl and piperazine moieties but lacks the nitrobenzoate ester.
4-Methylpiperazine derivatives: Compounds like 4-methylpiperazine-1-carboxylate share the piperazine core but differ in the substituents attached to it.
Uniqueness
(4-Bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is unique due to the combination of a bromophenyl group, a methylpiperazine moiety, and a nitrobenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-bromophenyl) 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O4/c1-20-8-10-21(11-9-20)16-7-2-13(12-17(16)22(24)25)18(23)26-15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEZAWZHESBRFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC3=CC=C(C=C3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


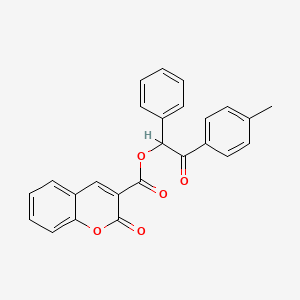
![1-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4011821.png)
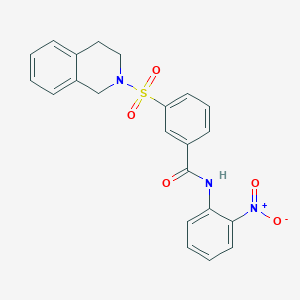

![(2,3-difluorobenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4011833.png)
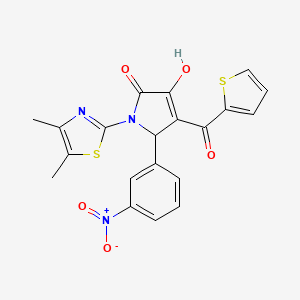
![N-[2-(dimethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]-2-(2-oxopyrimidin-1(2H)-yl)acetamide](/img/structure/B4011842.png)
![N-(4-methylphenyl)-N'-[(1-propylcyclobutyl)methyl]malonamide](/img/structure/B4011852.png)
![3,4,7-trimethyl-5-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B4011876.png)

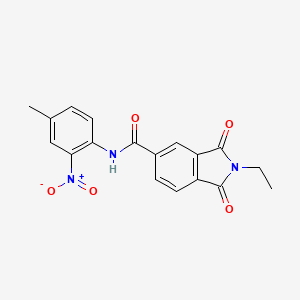
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B4011892.png)
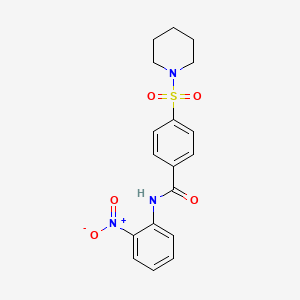
![methyl 5-[4-(allyloxy)-3-methoxyphenyl]-2-(2-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4011898.png)
